3-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 1-NAPHTHOATE
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Overview
Description
3-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 1-NAPHTHOATE is a complex organic compound with a unique structure that includes a pyrimidinylidene moiety and a naphthoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 1-NAPHTHOATE typically involves multiple steps. One common route includes the condensation of a pyrimidinylidene derivative with a phenyl naphthoate under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and adjusting these parameters is crucial for maintaining consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 1-NAPHTHOATE can undergo various chemical reactions including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction can occur at different positions on the molecule, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
3-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 1-NAPHTHOATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism by which 3-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 1-NAPHTHOATE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-{[(2,4,6-Trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-fluorobenzoate: Similar structure but with a fluorobenzoate group.
3-{[(2,4,6-Trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid: Contains an amino group instead of a naphthoate ester.
Uniqueness
What sets 3-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 1-NAPHTHOATE apart is its unique combination of a pyrimidinylidene moiety and a naphthoate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] naphthalene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O5/c25-19-18(20(26)24-22(28)23-19)12-13-5-3-8-15(11-13)29-21(27)17-10-4-7-14-6-1-2-9-16(14)17/h1-12H,(H2,23,24,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMSLGJEFCQOFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC(=C3)C=C4C(=O)NC(=O)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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